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molecular formula C8H11NO B112724 2-(3-Aminophenyl)ethanol CAS No. 52273-77-5

2-(3-Aminophenyl)ethanol

Cat. No. B112724
M. Wt: 137.18 g/mol
InChI Key: FNUKLSVGSFFSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05889008

Procedure details

To a solution of 3-nitrophenethyl alcohol (5.13 g, 30.7 mmol), in ethanol (100 ml), was added a slurry of 10% Pd--C (0.5 g), in water (4 ml), and the mixture hydrogenated in a Parr flask, at 45 psi for 0.75 h. The catalyst was removed by filtration and the solvent evaporated to give 3-aminophenethyl alcohol (4.2 g, 100%), mp 61°-64° C., δ (360 MHz, CDCl3) 2.77 (2H, t, J=6.7 Hz, CH2), 3.80 (2H, t, J=6.7 Hz, CH2), 6.55-6.63 (3H, m, Ar--H), 7.08 (1H, dd, J=7.6 and 8.06 Hz, Ar--H).
Quantity
5.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd--C
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[CH2:7][CH2:8][OH:9])([O-])=O>C(O)C.O>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[CH2:7][CH2:8][OH:9]

Inputs

Step One
Name
Quantity
5.13 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCO)C=CC1
Name
Pd--C
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(CCO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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